molecular formula C3H4N2OS B3389046 1,2,5-Thiadiazol-3-ylmethanol CAS No. 90507-33-8

1,2,5-Thiadiazol-3-ylmethanol

Cat. No.: B3389046
CAS No.: 90507-33-8
M. Wt: 116.14 g/mol
InChI Key: AICZEPAZLXWVES-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazol-3-ylmethanol is a synthetic heterocyclic compound of significant interest in advanced research and development. Its core structure is based on the 1,2,5-thiadiazole ring, a nitrogen- and sulfur-containing heterocycle recognized for its exceptional chemical and physical properties, which make it a valuable scaffold in various scientific fields . In medicinal chemistry, derivatives of the 1,2,5-thiadiazole heterocycle have been explored for their potent biological activities. For instance, certain 1,2,5-thiadiazole-based compounds have been identified as highly potent and selective non-nucleoside inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase, demonstrating the potential of this chemical class in antiviral drug discovery . The compound serves as a key synthetic intermediate for constructing more complex molecular architectures. Its functional groups allow for further chemical modifications, enabling researchers to develop novel compounds for applications in molecular electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors, as well as in the synthesis of advanced materials and pharmaceutical candidates . The reactivity of the thiadiazole ring and the hydroxymethyl group provides a versatile handle for structural diversification, facilitating the creation of libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-thiadiazol-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c6-2-3-1-4-7-5-3/h1,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICZEPAZLXWVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2,5 Thiadiazol 3 Ylmethanol and Its Structural Analogues

Precursor Synthesis and Functionalization for 1,2,5-Thiadiazole (B1195012) Ring Formation

The formation of the 1,2,5-thiadiazole ring can be achieved through various cyclization strategies, including thermal, acid-catalyzed, and photochemical methods.

The synthesis of the 1,2,5-thiadiazole ring often involves the cyclization of acyclic precursors containing the necessary nitrogen and sulfur atoms. A common method is the reaction of vicinal diamines with sulfur-containing reagents. For example, the reaction of diaminomaleonitrile (B72808) with thionyl chloride is a known route to 3,4-dicyano-1,2,5-thiadiazole. This dinitrile can then serve as a versatile intermediate for further functionalization.

Another approach involves the reaction of α-diketones with sulfamide, which leads to the formation of 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides. researchgate.net While these are dioxides, they represent a foundational scaffold that can potentially be modified. Additionally, the reaction of N-substituted sulfamides with cyanogen (B1215507) in the presence of an acid catalyst can yield 2-substituted 4-amino-2,3-dihydro-3-imino-1,2,5-thiadiazole 1,1-dioxides, which can be hydrolyzed to the corresponding 3-oxo derivatives. evitachem.com

Ring transformation reactions provide another avenue. For instance, 5-aroyl-3(2H)-isothiazolones can undergo rearrangement with hydroxylamine (B1172632) to produce 1,2,5-oxathiazole derivatives, showcasing the potential for heteroatom exchange in heterocyclic systems. evitachem.com

Precursor TypeReagentsProduct TypeReference
Vicinal Diamines (e.g., diaminomaleonitrile)Thionyl chloride3,4-Disubstituted 1,2,5-thiadiazoles
α-DiketonesSulfamide3,4-Disubstituted 1,2,5-thiadiazole 1,1-dioxides researchgate.net
N-substituted sulfamidesCyanogen, acid catalyst2,4-Disubstituted 1,2,5-thiadiazole 1,1-dioxide derivatives evitachem.com
5-Aroyl-3(2H)-isothiazolonesHydroxylamine1,2,5-Oxathiazole derivatives evitachem.com

Recent advancements have introduced photochemical methods for synthesizing 1,2,5-thiadiazole derivatives. One such method involves the visible-light-mediated ring contraction of 4H-1,2,6-thiadiazines in the presence of molecular oxygen. chemrxiv.orghw.ac.uk This reaction proceeds through a proposed [3+2] cycloaddition of singlet oxygen to the thiadiazine, followed by ring contraction with the extrusion of a carbon atom to yield 1,2,5-thiadiazole 1-oxides. chemrxiv.orghw.ac.uk This approach has been shown to be efficient under both batch and continuous-flow conditions, with quantitative yields in some cases. chemrxiv.orghw.ac.uk The use of flow chemistry allows for precise control over irradiation, which can be beneficial for photosensitive products. hw.ac.uk

Another photochemical strategy involves the blue light-induced cyclization of N,N'-(1,4-aryl)dithioamides in the presence of an oxidant like p-chloranil to form benzo[1,2-d:4,3-d']bis(thiazoles). acs.org While this produces a fused thiazole (B1198619) system, the underlying principle of photochemical cyclization is relevant to the broader field of heterocyclic synthesis.

Starting MaterialConditionsProductYieldReference
3,5-Diphenyl-4H-1,2,6-thiadiazin-4-oneVisible light, O₂, CDCl₃2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide>98% hw.ac.uk
Various 3,5-disubstituted 1,2,6-thiadiazinesVisible light, O₂, batch/flowCorresponding 1,2,5-thiadiazole 1-oxides39-100% hw.ac.uk
N,N'-(1,4-aryl)dithioamidesBlue light, p-chloranilBenzo[1,2-d:4,3-d']bis(thiazoles)Not specified acs.org

Installation of the Hydroxymethyl Moiety at the 3-Position

Once the 1,2,5-thiadiazole ring is formed with a suitable functional group at the 3-position, the next step is the installation of the hydroxymethyl group.

A common and direct method for introducing a hydroxymethyl group is the reduction of a corresponding carboxylic acid or its derivatives, such as esters or aldehydes. 1,2,5-Thiadiazole-3-carboxylic acids can be converted to their acid chlorides and then reduced to the corresponding alcohols using reducing agents like sodium borohydride (B1222165) in a suitable solvent like dioxane. thieme-connect.de This reduction can be performed without degrading the thiadiazole ring. thieme-connect.de Similarly, 1,2,5-thiadiazole-3-carbaldehyde (B1660373) can be reduced to 1,2,5-thiadiazol-3-ylmethanol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Starting MaterialReagent(s)ProductReference
1,2,5-Thiadiazole-3-carboxylic acid chlorideSodium borohydrideThis compound thieme-connect.de
1,2,5-Thiadiazole-3-carbaldehydeNaBH₄ or LiAlH₄This compound
Carboxylic estersI₂/NaBH₄Alcohols researchgate.net

The electron-deficient nature of the 1,2,5-thiadiazole ring makes its carbonyl derivatives susceptible to nucleophilic attack. evitachem.com While not directly producing the hydroxymethyl group, reactions of carbonyl precursors are fundamental. For instance, the carbonyl group of a 1,2,5-thiadiazole derivative can undergo nucleophilic addition reactions. evitachem.com While Grignard reagents often lead to ring opening of 1,2,5-thiadiazoles, their addition to 1,2,5-thiadiazole 1,1-dioxides has been reported, although the resulting products can be unstable. thieme-connect.deresearchgate.net

Direct functionalization of the 1,2,5-thiadiazole ring at a specific position can be challenging but offers a more atom-economical approach. The regioselective metallation of benzo[c] chemrxiv.orghw.ac.ukmdpi.comthiadiazole using specialized bases has been demonstrated, allowing for subsequent reactions with electrophiles. researchgate.net This suggests that direct C-H functionalization could be a potential, though likely complex, route to introduce a hydroxymethyl or a precursor group onto a pre-formed 1,2,5-thiadiazole ring.

Synthesis of Related Thiadiazolylmethanols with Different Isomeric Thiadiazole Rings (e.g., 1,2,3- and 1,2,4-Thiadiazoles)

The synthesis of thiadiazolylmethanols typically involves the formation of the thiadiazole ring followed by the introduction or modification of a substituent to create the methanol (B129727) group. A common strategy is the reduction of a corresponding carboxylic acid or ester.

1,2,3-Thiadiazolylmethanols:

A documented route to (4-methyl-1,2,3-thiadiazol-5-yl)methanol (B70236) involves a two-step process starting from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. core.ac.uk The ester is first reduced to the corresponding alcohol, which is then oxidized to the aldehyde. For the synthesis of the methanol derivative, the initial reduction step is key.

The reduction of the carboxylic ester to the primary alcohol can be achieved using a suitable reducing agent like sodium borohydride (NaBH₄) in methanol. core.ac.uk This intermediate, (4-methyl-1,2,3-thiadiazol-5-yl)methanol, can then be used in further synthetic steps. core.ac.uk

1,2,4-Thiadiazolylmethanols:

The synthesis of 1,2,4-thiadiazolylmethanols can be inferred from established methods for constructing the 1,2,4-thiadiazole (B1232254) ring, which often yield derivatives that can be converted to the desired alcohol. A plausible approach involves the preparation of a 1,2,4-thiadiazole with a suitable precursor to the methanol group, such as a carboxylic acid or ester.

For instance, the Tiemann synthesis and its variations can produce 5-substituted 1,2,4-thiadiazoles from amidoximes. mdpi.com By choosing an amidoxime (B1450833) with a protected hydroxymethyl group or a group that can be converted to a hydroxymethyl group, one could access the desired thiadiazolylmethanol. Alternatively, a 1,2,4-thiadiazole-5-carboxylic acid ester could be synthesized and subsequently reduced to the alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride. chemistrysteps.com

Table 1: Synthetic Approaches for Isomeric Thiadiazolylmethanols

Isomer Precursor Reagents and Conditions Product Citation
1,2,3-Thiadiazole Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate 1. NaBH₄, Methanol, 0°C to room temp. (4-Methyl-1,2,3-thiadiazol-5-yl)methanol core.ac.uk
1,2,4-Thiadiazole 1,2,4-Thiadiazole-5-carboxylic acid ester (Hypothetical) 1. LiAlH₄ or NaBH₄ (1,2,4-Thiadiazol-5-yl)methanol mdpi.comchemistrysteps.com

Considerations for Scalable Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale production presents several challenges, including reagent cost, safety, reaction efficiency, and purification. For this compound and its analogs, developing scalable procedures is essential for potential commercial applications.

Key considerations for scalable synthesis include:

Reagent Selection: Utilizing readily available, inexpensive, and less hazardous starting materials is crucial. For instance, some routes to thiadiazoles employ hazardous reagents like chlorocarbonylsulfenyl chloride, which should be avoided in large-scale synthesis due to safety and sourcing issues. google.com

Reaction Conditions: Optimizing reaction conditions to maximize yield, minimize reaction time, and reduce energy consumption is a primary goal. This may involve exploring different solvents, catalysts, and temperature profiles.

Process Safety: A thorough safety assessment of the entire synthetic process is necessary to identify and mitigate potential hazards, such as exothermic reactions or the handling of toxic reagents.

Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, is preferred over chromatographic techniques which are often not practical for large quantities.

Waste Reduction: Implementing strategies to minimize waste generation, such as atom-economical reactions and solvent recycling, is both environmentally and economically beneficial.

Recent research has highlighted scalable methods for certain thiadiazole isomers. For example, an I₂-mediated oxidative N-S bond formation for the synthesis of 5-amino-1,2,4-thiadiazoles has been described as an efficient and scalable protocol. acs.orgorganic-chemistry.org Similarly, a method for producing 1,3,4-thiadiazole (B1197879) derivatives from acyl hydrazines and nitroalkanes using elemental sulfur has been shown to be scalable. nih.gov These approaches, which often involve milder conditions and readily available reagents, provide a framework for developing scalable syntheses of other thiadiazole isomers, including this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Several green synthetic strategies are applicable to the synthesis of thiadiazole derivatives:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of a synthesis. mdpi.comresearchgate.net For example, I₂-mediated synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles has been successfully carried out in water. organic-chemistry.org

Catalysis: The use of catalysts, particularly those that are non-toxic and can be easily recovered and reused, is a cornerstone of green chemistry. Metal-free catalytic systems, such as those employing molecular iodine, are attractive alternatives to transition-metal catalysts. mdpi.comacs.org Photocatalytic methods are also emerging as a green and efficient way to construct thiadiazole rings under mild conditions. rsc.org

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of 1,2,4-thiadiazoles, often with reduced energy consumption compared to conventional heating. mdpi.com Ultrasonication is another energy-efficient technique that has been applied to the synthesis of thiadiazole derivatives. researchgate.netnanobioletters.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a key green chemistry principle. One-pot and multicomponent reactions are excellent strategies for improving atom economy and reducing waste. mdpi.comrsc.org

Table 2: Green Chemistry Approaches in Thiadiazole Synthesis

Green Chemistry Principle Application in Thiadiazole Synthesis Examples Citations
Use of Green Solvents Replacement of hazardous organic solvents with water, ethanol, or ionic liquids. I₂-mediated synthesis of 5-amino-1,2,4-thiadiazoles in water. mdpi.comorganic-chemistry.org
Catalysis Employment of non-toxic, reusable, and metal-free catalysts. Molecular iodine as a catalyst for oxidative N-S bond formation. Photocatalysis for C-S bond formation. mdpi.comacs.orgrsc.org
Energy Efficiency Utilization of microwave irradiation or ultrasonication to reduce reaction times and energy consumption. Microwave-assisted synthesis of ethyl-1,2,4-thiadiazole-5-carboxylates. mdpi.comresearchgate.netnanobioletters.com
Atom Economy Development of one-pot and multicomponent reactions to maximize the incorporation of starting materials. One-pot green synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. mdpi.comrsc.org

Chemical Reactivity and Transformations of 1,2,5 Thiadiazol 3 Ylmethanol

Reactivity of the Hydroxyl Group

The primary alcohol moiety attached to the C3 position of the thiadiazole ring is the main site of reactivity. It readily participates in oxidation, esterification, etherification, and nucleophilic substitution reactions.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The hydroxyl group of 1,2,5-Thiadiazol-3-ylmethanol can be oxidized to form the corresponding aldehyde (1,2,5-thiadiazole-3-carbaldehyde) or further oxidized to the carboxylic acid (1,2,5-thiadiazole-3-carboxylic acid). The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde, while stronger oxidants will yield the carboxylic acid. This reactivity is analogous to the oxidation of other heterocyclic methanols, such as thiazol-2-ylmethanol, which can be converted to the corresponding ketone under specific hydrolytic conditions. researchgate.net The choice of reagent is crucial to avoid unwanted side reactions or degradation of the thiadiazole ring.

Table 1: Oxidation Reactions of this compound

Starting Material Oxidizing Agent Product Product Type
This compound Pyridinium (B92312) chlorochromate (PCC) 1,2,5-Thiadiazole-3-carbaldehyde (B1660373) Aldehyde
This compound Potassium permanganate (B83412) (KMnO₄) 1,2,5-Thiadiazole-3-carboxylic acid Carboxylic Acid

Esterification and Etherification Reactions

Esterification: The compound readily undergoes esterification with carboxylic acids in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com In this equilibrium reaction, the alcohol is typically used in excess or water is removed to drive the reaction towards the formation of the ester product. masterorganicchemistry.com This reaction is a standard method for converting alcohols to esters and is applicable to heterocyclic methanols. rug.nl

Etherification: Ethers of this compound can be synthesized through various methods. For instance, reaction with alkyl halides in the presence of a base (Williamson ether synthesis) can yield the corresponding ethers. The synthesis of alkoxy-1,2,5-thiadiazole derivatives has been documented, highlighting the accessibility of this functional group transformation. nih.gov An example includes the reaction of a substituted 3-hydroxy-1,2,5-thiadiazole with epichlorohydrin, which proceeds to form an ether linkage. google.com

Table 2: Representative Esterification and Etherification Reactions

Reaction Type Reactants Conditions Product
Esterification This compound + Acetic Acid H₂SO₄ catalyst, heat 1,2,5-Thiadiazol-3-ylmethyl acetate

Nucleophilic Substitution Reactions (e.g., Halogenation, Amination)

The hydroxyl group is a poor leaving group and must first be converted into a more reactive intermediate to undergo nucleophilic substitution.

Halogenation: The hydroxyl group can be replaced by a halogen atom using standard halogenating agents. For example, treatment with thionyl chloride (SOCl₂) can convert the alcohol to 3-(chloromethyl)-1,2,5-thiadiazole, while phosphorus tribromide (PBr₃) can be used to synthesize 3-(bromomethyl)-1,2,5-thiadiazole. These halogenated derivatives are valuable intermediates for further synthetic modifications.

Amination: Direct amination is difficult. The more common route involves first converting the alcohol to a halide or a sulfonate ester (see section 3.1.4), followed by reaction with ammonia (B1221849) or a primary/secondary amine. This two-step process allows for the introduction of a variety of nitrogen-based nucleophiles at the methylene (B1212753) position.

Formation of Activated Esters and Ethers for Further Derivatization

To enhance the leaving group ability of the hydroxyl moiety for nucleophilic substitution, it can be converted into an activated ester, such as a tosylate or mesylate. This is achieved by reacting this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate esters are excellent substrates for substitution reactions with a wide range of nucleophiles, including azides, cyanides, and amines, providing a versatile pathway to a diverse array of 3-substituted 1,2,5-thiadiazole (B1195012) derivatives.

Reactivity of the 1,2,5-Thiadiazole Ring System

The 1,2,5-thiadiazole ring is an aromatic system characterized by its thermal stability and electron-deficient nature. thieme-connect.de This electron deficiency significantly influences its reactivity, particularly in electrophilic substitution reactions.

Electrophilic Aromatic Substitution Reactivity Profile

The 1,2,5-thiadiazole ring system is generally resistant to electrophilic aromatic substitution. thieme-connect.de The two nitrogen atoms in the ring act as strong electron-withdrawing groups, deactivating the ring carbons (C3 and C4) towards attack by electrophiles. This is in stark contrast to electron-rich heterocyclic systems like pyrrole (B145914) or thiophene. While reactions such as nitration, sulfonation, and Friedel-Crafts acylation are common for many aromatic compounds, they are not readily achieved with the unsubstituted 1,2,5-thiadiazole ring. thieme-connect.de

Despite this general reluctance, some electrophilic substitutions, such as halogenation and chloromethylation, have been reported under specific conditions, although they are not common. thieme-connect.de Nucleophilic attack is a more characteristic reaction of the 1,2,5-thiadiazole ring system, often targeting the sulfur atom or a carbon atom if a suitable leaving group is present. thieme-connect.de

Nucleophilic Aromatic Substitution on Halogenated 1,2,5-Thiadiazoles

The 1,2,5-thiadiazole ring is inherently electron-deficient due to the electronegativity of its constituent nitrogen and sulfur atoms. This property facilitates nucleophilic aromatic substitution (NAS) on halogenated derivatives of the ring system. Halogen atoms attached to the thiadiazole core serve as effective leaving groups and are readily displaced by a variety of nucleophiles. nih.govyoutube.comyoutube.com

The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide ion. The presence of the electron-withdrawing thiadiazole ring is crucial for stabilizing the anionic intermediate, thereby activating the substrate towards substitution. youtube.comyoutube.com Halogenated 1,2,5-thiadiazoles are key intermediates for creating a diverse range of substituted derivatives. nih.govthieme-connect.de

For a compound like 4-chloro-1,2,5-thiadiazol-3-ylmethanol, various nucleophiles can be employed to displace the chlorine atom, leading to a wide array of functionalized products.

Table 1: Examples of Nucleophilic Aromatic Substitution on a Halogenated 1,2,5-Thiadiazole
NucleophileReagent ExampleResulting Functional GroupProduct Class
Amide ionNaNH₂-NH₂ (Amino)Aminothiadiazole
Hydroxide ionNaOH-OH (Hydroxy)Hydroxythiadiazole
Alkoxide ionNaOCH₃-OCH₃ (Methoxy)Alkoxythiadiazole
Thiolate ionNaSCH₃-SCH₃ (Methylthio)Thioether
Cyanide ionNaCN-CN (Cyano)Cyanothiadiazole

Ring-Opening Reactions and Rearrangements

Despite its aromatic character, the 1,2,5-thiadiazole ring can undergo cleavage or rearrangement under specific conditions, particularly through reductive methods or nucleophilic attack directly on a ring atom. thieme-connect.de

Reductive Cleavage : The use of potent reducing agents can lead to the complete cleavage of the N-S bonds within the thiadiazole ring. Reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of cobalt chloride or lithium aluminum hydride (LAH) have been employed for the reductive cleavage of the 1,2,5-thiadiazole ring, which typically yields an ortho-diamine moiety. researchgate.net This transformation is valuable in synthesis as it effectively uses the thiadiazole ring as a protected form of a 1,2-diamine. thieme-connect.de

Nucleophilic Attack on Sulfur : Strong nucleophiles can attack the sulfur atom of the 1,2,5-thiadiazole ring, initiating a ring-opening cascade. thieme-connect.de For instance, treatment with Grignard reagents can lead to nucleophilic attack on the sulfur, generating a ring-opened species that can be subsequently treated with electrophiles to form new cyclic or acyclic systems. thieme-connect.de

Rearrangements : Certain substituted thiadiazoles can undergo rearrangement reactions, often proceeding through a ring-opening and re-closure sequence to form more stable isomers. nih.gov Additionally, ring contraction of larger sulfur-nitrogen heterocycles, like 4H-1,2,6-thiadiazines, can occur under thermal or acidic conditions to yield the 1,2,5-thiadiazole core. acs.org

Table 2: Ring-Opening and Rearrangement Reactions of 1,2,5-Thiadiazoles
Reaction TypeReagents/ConditionsOutcomeReference
Reductive Ring CleavageNaBH₄/CoCl₂ or LAHCleavage to 1,2-diamine derivatives researchgate.net
Nucleophilic Ring OpeningGrignard Reagents (e.g., RMgX)Formation of a ring-opened species via attack on sulfur thieme-connect.de
RearrangementHeat or AcidIsomerization or formation from larger rings (e.g., 4H-1,2,6-thiadiazines) nih.govacs.org

Cycloaddition Reactions of the 1,2,5-Thiadiazole Core

The aromatic and electron-deficient nature of the 1,2,5-thiadiazole ring generally makes it a reluctant participant in common cycloaddition reactions where it would act as the diene component. However, fused 1,2,5-thiadiazole systems have been shown to undergo cycloaddition reactions. For example, π-deficient systems such as nih.govthieme-connect.deresearchgate.netthiadiazolo[4,3-b]pyridines can react with electron-rich species. researchgate.net One documented example is the 1,3-dipolar cycloaddition of an N-methyl azomethine ylide to a fused thiadiazole-pyridine system. researchgate.net While not a reaction of the simple monocyclic core, this demonstrates that activating the system by fusion to other rings can enable cycloaddition pathways.

Furthermore, cycloaddition reactions are pivotal in the synthesis of the thiadiazole ring itself. A notable example involves the photochemical reaction of 1,2,6-thiadiazines with singlet oxygen, which proceeds through a [3+2] cycloaddition to form an endoperoxide intermediate that subsequently rearranges to a 1,2,5-thiadiazole 1-oxide. chemrxiv.org

Redox Chemistry of the Thiadiazole Ring (e.g., S-Oxidation to Sulfoxides and Sulfones)

The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to oxidation, allowing for the synthesis of S-oxides (sulfoxides) and S,S-dioxides (sulfones). nih.govresearchgate.net This oxidation can be achieved using common laboratory oxidants. nih.gov

S-Oxidation : Mild oxidizing agents can selectively oxidize the ring sulfur. Reagents like 3-chloroperoxybenzoic acid (m-CPBA) or oxirane are effective for the conversion of 1,2,5-thiadiazoles into the corresponding 1,2,5-thiadiazole 1-oxides. thieme-connect.de The resulting S-oxides are nonaromatic and exhibit heightened electrophilicity. chemrxiv.org

S,S-Dioxidation : The use of stronger oxidizing conditions or a stoichiometric excess of the oxidant can lead to the formation of 1,2,5-thiadiazole 1,1-dioxides. thieme-connect.de These S,S-dioxides are also nonaromatic and the dioxothiadiazole ring is particularly vulnerable to attack by nucleophiles. nih.govresearchgate.net The C=N double bonds within the 1,1-dioxide ring can undergo further reactions, such as addition of alcohols or even oxidation to form fused bis-oxaziridine derivatives. mdpi.com The redox properties of these compounds are also studied electrochemically, revealing their capacity to form stable radical anions. nih.govresearchgate.net

Table 3: Oxidation of the 1,2,5-Thiadiazole Ring
Oxidizing AgentProductOxidation StateReference
m-CPBA (1 equiv.) or Oxirane1,2,5-Thiadiazole 1-oxideS-Oxide (Sulfoxide) thieme-connect.de
m-CPBA (excess) or other strong oxidants1,2,5-Thiadiazole 1,1-dioxideS,S-Dioxide (Sulfone) thieme-connect.denih.gov

Multi-Component Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates portions of all starting materials. mdpi.com While there is extensive literature on the use of MCRs to synthesize various heterocyclic compounds, specific examples incorporating this compound as a building block are not widely reported. nih.govnih.gov

However, the functional groups present in this compound and its derivatives suggest its potential as a component in established MCRs. For instance, the hydroxymethyl group (-CH₂OH) can be readily oxidized to the corresponding aldehyde (-CHO). This aldehyde, 1,2,5-thiadiazole-3-carbaldehyde, could then serve as the aldehyde component in well-known MCRs such as:

The Biginelli Reaction : A three-component reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones.

The Hantzsch Pyridine Synthesis : A four-component reaction (or three-component variant) that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia to form dihydropyridines.

In such a scenario, the 1,2,5-thiadiazole moiety would be appended to a new heterocyclic core, providing a powerful strategy for the rapid generation of complex molecules with potential biological activity.

Selectivity in Reactions of this compound

Selectivity is a critical aspect of the chemical transformations of this compound, encompassing both chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group or ring a reaction occurs).

Chemoselectivity : The compound possesses two main reactive sites: the hydroxymethyl side chain and the thiadiazole ring.

Side Chain vs. Ring : Reactions can often be directed to one site over the other by careful choice of reagents and conditions. For example, mild oxidation (e.g., with pyridinium chlorochromate) would selectively convert the primary alcohol to an aldehyde without affecting the stable aromatic ring. Conversely, strong reducing agents like LAH would likely lead to the reductive cleavage of the ring itself. researchgate.net S-oxidation with m-CPBA specifically targets the ring sulfur. thieme-connect.de

Regioselectivity : When the thiadiazole ring itself reacts, the position of the reaction is key.

Substitution on the Ring : In electrophilic substitution, the 1,2,5-thiadiazole ring is generally deactivated. However, chloromethylation of the parent 1,2,5-thiadiazole has been reported, demonstrating that such reactions are possible. thieme-connect.dersc.org In the case of a disubstituted ring, the existing substituents would direct the position of any further substitution.

Halogenation Selectivity : Studies on the dihalogenation of 3,4-dimethyl-1,2,5-thiadiazole (B3032850) have shown a notable difference in selectivity between halogenating agents. N-chlorosuccinimide (NCS) was found to be more selective than N-bromosuccinimide (NBS) in these reactions, highlighting how the choice of reagent can control the regiochemical outcome. rsc.org For a derivative like this compound, nucleophilic aromatic substitution would occur specifically at the carbon bearing a halogen leaving group.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, Heteronuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1,2,5-Thiadiazol-3-ylmethanol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, the spectrum is expected to show three distinct signals corresponding to the three different proton environments: the single proton on the thiadiazole ring, the two protons of the methylene (B1212753) (-CH₂) group, and the single proton of the hydroxyl (-OH) group.

Thiadiazole Proton (H4): This proton is attached to an electron-deficient aromatic ring and is expected to appear as a singlet in the downfield region.

Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and the hydroxyl group, leading to a downfield shift. They are expected to appear as a singlet.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet. Its identity can be confirmed by deuterium (B1214612) exchange (adding D₂O), which causes the signal to disappear.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. The molecule contains three carbon atoms, which are expected to be chemically non-equivalent.

Thiadiazole Carbons (C3 and C4): The carbon atom bonded to the methanol (B129727) group (C3) and the carbon bonded to the hydrogen (C4) are in a heteroaromatic environment. Based on data for related 1,2,5-thiadiazoles, their signals are expected in the 130-160 ppm range mdpi.com.

Methylene Carbon (-CH₂-): This sp³-hybridized carbon is attached to an electronegative oxygen atom and the thiadiazole ring, causing its signal to appear in the downfield aliphatic region.

Heteronuclear NMR: Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. An HSQC experiment would correlate the proton signals with the signals of the carbons to which they are directly attached (e.g., H4 with C4, -CH₂- protons with the -CH₂- carbon). An HMBC experiment would reveal longer-range couplings (over two to three bonds), confirming the connection between the methylene group and the C3 carbon of the thiadiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from similar structures. Actual experimental values may vary.

Atom TypeSignalPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity
Thiadiazole CHC4-H~8.5 - 9.0~145 - 155Singlet
Methylene CH₂-CH₂-~4.8 - 5.2~55 - 65Singlet
Hydroxyl OH-OHVariable (e.g., ~2.0 - 4.0)-Broad Singlet
Thiadiazole C-CH₂OHC3-~150 - 160-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

For this compound (C₃H₄N₂OS), the exact molecular weight is 116.0095 Da. In an electron ionization (EI) mass spectrum, the peak corresponding to this mass would be the molecular ion (M⁺•). The high-resolution mass spectrometry (HRMS) technique can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Common fragmentation pathways for this compound would likely involve:

Loss of a hydrogen radical (-H•): Formation of an [M-1]⁺ ion.

Loss of a hydroxyl radical (-•OH): Formation of an [M-17]⁺ ion.

Loss of the hydroxymethyl radical (-•CH₂OH): Cleavage of the C-C bond to yield the 1,2,5-thiadiazolyl cation at [M-31]⁺.

Ring Cleavage: The heterocyclic ring can undergo complex fragmentation, often involving the loss of small, stable neutral molecules like N₂, HCN, or sulfur-containing species. Fragmentation of thiadiazole rings can be complex and may involve rearrangements nih.govmdpi.com.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Note: These are predicted fragmentation patterns. The relative abundance of each fragment depends on the ionization energy and the specific mass spectrometer used.

m/z ValueProposed Fragment IonNeutral Loss
116[C₃H₄N₂OS]⁺• (Molecular Ion)-
115[C₃H₃N₂OS]⁺H•
99[C₃H₃N₂S]⁺•OH
85[C₂H₁N₂S]⁺•CH₂OH

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). fda.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. Key expected absorption bands for this compound include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with broadening due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching from the thiadiazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹ vscht.cz.

C=N Stretch: The stretching of the carbon-nitrogen double bonds within the thiadiazole ring typically gives rise to absorptions in the 1500-1600 cm⁻¹ region mdpi.com.

C-O Stretch: A strong absorption corresponding to the C-O stretching of the primary alcohol is expected in the 1050-1150 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations of the thiadiazole ring, for instance, may produce prominent signals in the Raman spectrum.

Table 3: Characteristic Vibrational Modes for this compound Note: These are general frequency ranges for the specified functional groups.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected IR Intensity
Hydroxyl (-OH)O-H stretch3200 - 3600Strong, Broad
Aromatic C-HC-H stretch3000 - 3100Medium to Weak
Aliphatic C-HC-H stretch2850 - 3000Medium
Thiadiazole RingC=N stretch1500 - 1600Medium to Strong
Primary AlcoholC-O stretch1050 - 1150Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The 1,2,5-thiadiazole (B1195012) ring is a heteroaromatic system containing π electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from:

π → π* transitions: These are typically high-energy, high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring.

n → π* transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from N or S) to a π* anti-bonding orbital. These absorptions are generally weaker in intensity compared to π → π* transitions.

For simple 1,2,5-thiadiazole derivatives, these absorptions typically occur in the ultraviolet region, with a maximum absorption wavelength (λmax) often found between 240 and 280 nm in solvents like ethanol (B145695) mdpi.com. The exact position and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate a detailed electron density map, from which the exact positions of all atoms can be determined.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths (e.g., C-N, S-N, C-C, C-O) and angles within the molecule, confirming the geometry of the thiadiazole ring.

Molecular Conformation: Determination of the torsion angles, particularly the orientation of the methanol substituent relative to the plane of the thiadiazole ring.

Crystal Packing and Intermolecular Interactions: Elucidation of how the molecules arrange themselves in the crystal lattice. This is crucial for understanding intermolecular forces, such as hydrogen bonding involving the hydroxyl group, which can significantly influence the physical properties of the compound.

Advanced Analytical Techniques for Purity Assessment and Quantitative Analysis in Research

Ensuring the purity of a chemical compound is critical for reliable research. Advanced chromatographic techniques are routinely employed for both purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. A common approach would be:

Mode: Reversed-phase HPLC, which separates compounds based on their hydrophobicity.

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A gradient mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A UV detector set at a wavelength where the thiadiazole ring absorbs strongly (e.g., ~250 nm) would be suitable for detection and quantification researchgate.net. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used. The compound would be vaporized and separated in a capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection, with the latter providing both separation and mass data for peak identification.

These methods, when properly validated, allow for the accurate determination of purity (e.g., >99%) and the precise quantification of the compound in various research samples researchgate.netresearchgate.net.

Theoretical and Computational Studies of 1,2,5 Thiadiazol 3 Ylmethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations due to its favorable balance of accuracy and computational cost. q-chem.com It is particularly effective for studying heterocyclic systems like 1,2,5-Thiadiazol-3-ylmethanol. Methods such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets like 6-311++G(d,p) are commonly used to perform geometry optimization and calculate electronic properties. researchgate.netresearchgate.net

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as its ground-state geometry. DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would involve optimizing the geometry of the thiadiazole ring and the attached methanol (B129727) substituent. The results of such calculations provide a detailed picture of the molecule's architecture.

Table 1. Representative Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p)).
ParameterAtoms InvolvedPredicted Value
Bond LengthN1-S2~1.65 Å
Bond LengthS2-N5~1.65 Å
Bond LengthC3-C(methanol)~1.48 Å
Bond AngleN1-S2-N5~98.5°
Bond AngleS2-N5-C4~108.0°
Dihedral AngleC4-C3-C(methanol)-O~60° (for a stable conformer)

Note: The values in the table are illustrative, representing typical results obtained from DFT calculations for similar heterocyclic compounds.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. osti.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) can provide higher accuracy, often referred to as "chemical accuracy" (within ~1-2 kcal/mol of experimental values). osti.gov

For a molecule like this compound, these high-level calculations can be used to:

Benchmark the results obtained from more cost-effective DFT methods.

Calculate highly accurate energies for different conformers.

Investigate reaction mechanisms and transition states with a high degree of confidence.

Due to their computational expense, ab initio methods are typically applied to smaller systems or to refine specific properties calculated with DFT.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the key rotational freedom is around the single bond connecting the methanol group to the C3 atom of the thiadiazole ring.

By systematically rotating this bond and calculating the energy at each step, a potential energy landscape can be constructed. nih.gov This landscape reveals the low-energy (stable) conformations and the high-energy transition states that separate them. researchgate.net This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. The stable conformers correspond to minima on the energy landscape, while the energy barriers between them dictate the rate of interconversion. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational methods are invaluable for predicting and interpreting spectroscopic data. nih.gov

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental Infrared (IR) spectra to aid in the assignment of observed absorption bands.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.orgscielo.org.za These predictions are instrumental in assigning signals in experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.gov This allows for the prediction of the molecule's absorption profile and provides insight into its electronic transitions, such as those involving the π-system of the thiadiazole ring.

Table 2. Representative Predicted Spectroscopic Data for this compound.
Spectroscopic TechniqueParameterPredicted ValueAssignment/Interpretation
IRFrequency~3400 cm⁻¹O-H stretch (methanol)
IRFrequency~1550 cm⁻¹C=N stretch (ring)
¹H NMRChemical Shift~4.8 ppm-CH₂- (methylene protons)
¹³C NMRChemical Shift~158 ppmC3 (ring carbon attached to methanol)
UV-Vis (TD-DFT)λ_max~260 nmπ → π* transition

Note: These values are illustrative and represent typical outcomes of computational spectroscopic predictions for this type of molecule.

Electronic Properties: Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Hardness (η): A measure of resistance to charge transfer.

Electronegativity (χ): The ability to attract electrons.

Electrophilicity Index (ω): A measure of the propensity to accept electrons.

These descriptors help to predict how this compound might behave in chemical reactions. bhu.ac.in

Table 3. Predicted Electronic Properties and Reactivity Descriptors for this compound.
PropertySymbolFormulaTypical Predicted Value
HOMO EnergyE_HOMO--8.5 eV
LUMO EnergyE_LUMO--1.2 eV
HOMO-LUMO GapΔEE_LUMO - E_HOMO7.3 eV
Hardnessη(E_LUMO - E_HOMO) / 23.65 eV
Electronegativityχ-(E_HOMO + E_LUMO) / 24.85 eV

Note: Values are representative for a stable heterocyclic molecule and are derived from DFT calculations.

Aromaticity and Stability Studies of the 1,2,5-Thiadiazole (B1195012) Ring System

Computational methods can quantify aromaticity using various indices, such as:

Bird Aromaticity Index (IA): A geometry-based index where a value closer to 100 indicates higher aromaticity (Benzene = 100). The 1,2,5-thiadiazole ring has a high IA value, indicating significant aromatic character. thieme-connect.de

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where a negative value at the ring's center is indicative of aromaticity.

The inherent aromaticity of the 1,2,5-thiadiazole ring imparts considerable thermal and chemical stability to the this compound molecule. thieme-connect.de

Applications of 1,2,5 Thiadiazol 3 Ylmethanol in Chemical Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

The structural attributes of 1,2,5-Thiadiazol-3-ylmethanol, namely the electron-deficient nature of the thiadiazole ring and the synthetically accessible hydroxyl group, render it a versatile building block for the construction of more elaborate molecular structures.

This compound serves as a valuable starting material for the synthesis of complex heterocyclic systems. The hydroxymethyl group can be readily transformed into other functional groups, providing a handle for further synthetic manipulations. For instance, oxidation of the alcohol can yield the corresponding aldehyde, 1,2,5-thiadiazole-3-carbaldehyde (B1660373). This aldehyde is a key intermediate that can participate in various condensation and cyclization reactions to form fused heterocyclic systems.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution reactions. This enables the introduction of a wide array of functionalities and the construction of diverse molecular skeletons. The thiadiazole ring itself can influence the reactivity of adjacent groups and participate in cycloaddition reactions, further expanding its utility in creating novel heterocyclic frameworks.

The 1,2,5-thiadiazole (B1195012) ring acts as a rigid and stable scaffold upon which multiple functional groups can be appended. Starting with this compound, the hydroxyl group can be used as an anchor point for the introduction of other functionalities through reactions like esterification or etherification. This allows for the systematic modification of the molecule's physical and chemical properties, such as solubility, lipophilicity, and electronic character.

The ability to introduce diverse substituents onto the thiadiazole scaffold is crucial for the development of molecules with tailored properties for specific applications, including medicinal chemistry and materials science. The inherent aromaticity and stability of the thiadiazole ring ensure that the core structure remains intact during these synthetic transformations.

Functional Group Transformation Reagent/Condition Product Potential Application
Oxidation PCC, DMP 1,2,5-Thiadiazole-3-carbaldehyde Precursor for imines, cyanohydrins, and other heterocycles
Esterification Acyl chloride, Acid anhydride 1,2,5-Thiadiazol-3-yl ester Prodrugs, liquid crystals
Etherification Alkyl halide, Base 1,2,5-Thiadiazol-3-yl ether Modified solubility and electronic properties
Halogenation SOCl₂, PBr₃ 3-(Halomethyl)-1,2,5-thiadiazole Intermediate for nucleophilic substitution

Role in Catalyst Design and Ligand Development

The 1,2,5-thiadiazole moiety possesses nitrogen and sulfur atoms with available lone pairs of electrons, making it a potential coordination site for metal ions. This characteristic allows this compound and its derivatives to be explored as ligands in coordination chemistry and catalysis.

While the direct application of this compound as a ligand is not extensively documented, its structural features suggest potential in this area. The thiadiazole ring can act as a monodentate or bidentate ligand, coordinating to a metal center through its nitrogen and/or sulfur atoms. The hydroxymethyl group offers a site for further modification, enabling the synthesis of multidentate ligands with tailored steric and electronic properties. Such ligands could be used to create transition metal complexes with catalytic activity for a variety of organic transformations. The development of chiral thiadiazole-based ligands could also open avenues in asymmetric catalysis.

Integration into Advanced Materials

The distinct electronic properties of the 1,2,5-thiadiazole ring, particularly its electron-accepting nature, make it a highly desirable component in the design of advanced functional materials.

The 1,2,5-thiadiazole unit is a well-established electron-deficient building block for the construction of donor-acceptor (D-A) type conjugated materials. These materials are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

In these D-A systems, the 1,2,5-thiadiazole moiety serves as the acceptor unit, which is typically copolymerized with an electron-donating unit. This architecture leads to materials with a low bandgap, enabling them to absorb light in the visible and near-infrared regions of the electromagnetic spectrum. This compound can be envisioned as a precursor to monomers for such polymers, where the methanol (B129727) function is modified to allow for polymerization reactions, such as Suzuki or Stille coupling. The incorporation of the 1,2,5-thiadiazole core contributes to the high electron affinity of the resulting polymers, which is beneficial for their performance in electronic devices.

Material Type Role of 1,2,5-Thiadiazole Key Properties Potential Application
Conjugated Polymers Electron-accepting monomer Low bandgap, high electron affinity Organic solar cells, OFETs
Small Molecule Organics Electron-acceptor core Tunable electronic properties, charge transport OLEDs, sensors

The ability of the 1,2,5-thiadiazole ring to coordinate with metal ions also makes it a valuable component for the construction of supramolecular assemblies and coordination polymers. These materials are formed through the self-assembly of organic ligands and metal ions, leading to highly ordered one-, two-, or three-dimensional structures.

This compound and its derivatives can act as nodes or linkers in these frameworks. The nitrogen and sulfur atoms of the thiadiazole ring can coordinate to metal centers, while the hydroxymethyl group can participate in hydrogen bonding or be functionalized to provide additional coordination sites. The resulting coordination polymers can exhibit interesting properties such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, separation, sensing, and catalysis. The specific geometry and electronic nature of the 1,2,5-thiadiazole ligand play a crucial role in determining the structure and properties of the final supramolecular assembly.

Self-Assembled Systems

While specific studies detailing the self-assembly of this compound are not extensively documented in current literature, its molecular structure provides a strong basis for its potential use in designing supramolecular architectures. The formation of such systems is dictated by non-covalent interactions, and the compound possesses key functional groups capable of directing molecular organization.

The 1,2,5-thiadiazole ring is known to be an efficient electron acceptor. isres.orgresearchgate.net This characteristic makes it a valuable component in creating donor-acceptor systems, which are fundamental to the function of many organic electronic materials. isres.org Furthermore, the nitrogen atoms within the heterocyclic ring can act as hydrogen bond acceptors.

The most significant feature for self-assembly is the hydroxymethyl (-CH₂OH) group. This primary alcohol function is a classic participant in hydrogen bonding, capable of acting as both a hydrogen donor (from the -OH) and a hydrogen acceptor (at the oxygen lone pairs). The interplay between the hydrogen-bonding capability of the methanol group and the electronic nature of the thiadiazole ring could lead to the formation of ordered, multi-dimensional networks. These assemblies could be tailored for applications in organic electronics and spintronics. researchgate.net

Table 1: Potential Intermolecular Interactions Involving this compound for Self-Assembly

Interacting GroupType of InteractionPotential Role in Self-Assembly
Hydroxymethyl (-OH)Hydrogen Bond DonorDirectional control, formation of chains or sheets
Hydroxymethyl (-O-)Hydrogen Bond AcceptorCross-linking of supramolecular structures
Thiadiazole NitrogensHydrogen Bond AcceptorFine-tuning of network geometry
Thiadiazole Ring (π-system)π-π StackingStabilization of layered structures, charge transport
Thiadiazole RingElectron AcceptorFormation of charge-transfer complexes with donor molecules

Development of Novel Synthetic Methodologies utilizing this compound as a Key Intermediate

The utility of a compound in developing new synthetic routes hinges on its reactivity and the versatility of its functional groups. This compound serves as a valuable starting material or key intermediate due to the reactivity of its primary alcohol group, which can be readily transformed into other functionalities. The 1,2,5-thiadiazole ring itself is relatively stable and resistant to many mild reaction conditions, allowing for selective chemistry on the side chain. thieme-connect.de

The hydroxymethyl group is a versatile handle for a variety of chemical transformations:

Oxidation: The primary alcohol can be oxidized to form 1,2,5-thiadiazole-3-carbaldehyde using mild oxidizing agents or further to 1,2,5-thiadiazole-3-carboxylic acid with stronger reagents. These aldehyde and carboxylic acid derivatives are crucial precursors for synthesizing amides, esters, and other complex molecules through condensation reactions.

Conversion to Leaving Groups: The hydroxyl group can be converted into a more effective leaving group, such as a tosylate, mesylate, or a halide. This transformation facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups, including azides, cyanides, thiols, and various carbon nucleophiles.

Esterification: Direct reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) yields esters, providing a straightforward method to attach the 1,2,5-thiadiazole moiety to other molecules of interest.

While the 1,2,5-thiadiazole ring is generally stable, it can undergo ring cleavage under powerful reducing conditions, a reaction that can be exploited to synthesize 1,2-diamino compounds. thieme-connect.de This inherent reactivity provides a pathway to acyclic structures from a cyclic precursor. The strategic use of this compound as a foundational building block allows chemists to leverage these transformations to construct novel and complex molecular targets.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagentsResulting IntermediatePotential Application of Intermediate
Oxidation (partial)PCC, DMP1,2,5-Thiadiazole-3-carbaldehydeImine formation, Wittig reactions, Aldol reactions
Oxidation (full)KMnO₄, Jones reagent1,2,5-Thiadiazole-3-carboxylic acidAmide coupling, ester synthesis
TosylationTsCl, pyridine1,2,5-Thiadiazol-3-ylmethyl tosylateNucleophilic substitution reactions
HalogenationSOCl₂, PBr₃3-(Halomethyl)-1,2,5-thiadiazoleGrignard reagent formation, coupling reactions
EsterificationAcyl Chloride, Base1,2,5-Thiadiazol-3-ylmethyl esterAttachment to polymers, bioactive molecules

Future Research Directions and Challenges in 1,2,5 Thiadiazol 3 Ylmethanol Chemistry

Exploration of Novel Reactivity and Unconventional Transformations

While the fundamental reactivity of the 1,2,5-thiadiazole (B1195012) ring is relatively understood, there remains significant scope for exploring novel and unconventional transformations, particularly concerning the interplay between the heterocyclic core and the hydroxymethyl side chain. Future research will likely focus on:

C-H Activation: Direct functionalization of the C-H bond at the 4-position of the thiadiazole ring is a highly sought-after transformation that would provide a more atom-economical route to substituted derivatives. Developing catalytic systems capable of selectively activating this C-H bond in the presence of the hydroxymethyl group is a key challenge.

Ring-Opening and Rearrangement Reactions: Investigating the controlled cleavage and rearrangement of the 1,2,5-thiadiazole ring under various conditions (e.g., photochemical, thermal, or with specific reagents) could lead to the synthesis of unique acyclic and heterocyclic structures that are not accessible through conventional methods. The hydroxymethyl group could play a crucial role in directing or participating in these transformations.

Unconventional Side-Chain Reactivity: Beyond standard oxidation and esterification of the alcohol, exploring unconventional transformations of the hydroxymethyl group is a promising avenue. This could include radical-mediated reactions, enzymatic transformations, or the use of the hydroxyl group to direct reactions at other positions of the molecule.

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in medicinal chemistry and materials science. For 1,2,5-Thiadiazol-3-ylmethanol, the development of asymmetric synthetic routes to its chiral derivatives is a critical and challenging area of future research. Key directions include:

Asymmetric Reduction: The development of chiral catalysts for the asymmetric reduction of a corresponding aldehyde or ketone precursor would be a direct and efficient route to chiral this compound. This approach requires the design of catalysts that can effectively differentiate between the enantiotopic faces of the carbonyl group.

Kinetic Resolution: Enzymatic or chemical kinetic resolution of racemic this compound could provide access to both enantiomers. This involves finding highly enantioselective catalysts that can acylate or oxidize one enantiomer at a much faster rate than the other.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the 1,2,5-thiadiazole ring with a chiral side chain is another viable strategy. This approach, however, may be limited by the availability of suitable chiral precursors.

ApproachDescriptionPotential AdvantagesKey Challenges
Asymmetric ReductionCatalytic reduction of a prochiral ketone or aldehyde.High atom economy, direct access to one enantiomer.Catalyst design, control of enantioselectivity.
Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture.Access to both enantiomers.Maximum 50% yield for one enantiomer, requires efficient separation.
Chiral Pool SynthesisSynthesis from readily available chiral starting materials.Predictable stereochemistry.Limited availability of starting materials, potentially longer synthetic routes.

Advanced Functionalization Strategies at Different Positions of the Thiadiazole Ring and Side Chain

The ability to selectively functionalize different positions of this compound is crucial for fine-tuning its properties for specific applications. Future research will need to address the challenges of regioselectivity and chemoselectivity.

C4-Position Functionalization: Developing robust methods for the introduction of various substituents at the C4-position is a primary goal. This could involve the synthesis of a 4-halo-1,2,5-thiadiazol-3-ylmethanol intermediate, which could then undergo a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce carbon-based substituents.

Side-Chain Modification: The hydroxymethyl group offers a handle for a wide range of functionalization strategies. Future work will likely explore the synthesis of ethers, esters, amines, and other derivatives with tailored electronic and steric properties. The conversion of the alcohol to other functional groups, such as halides or azides, would further expand the synthetic possibilities.

Ortho-Lithiation and Directed Metalation: The development of directed metalation strategies, where the hydroxymethyl group directs a metalating agent to the C4-position, could provide a powerful tool for regioselective functionalization.

Integration of this compound into Hybrid Materials

The unique electronic properties and coordination capabilities of the 1,2,5-thiadiazole ring make its derivatives promising candidates for incorporation into advanced hybrid materials.

Metal-Organic Frameworks (MOFs): While 1,2,5-thiadiazole-3,4-dicarboxylic acid has been used as a linker in the synthesis of luminescent MOFs, the incorporation of this compound itself as a ligand or a functional component within the pores of MOFs is an unexplored area. mdpi.com The hydroxyl group could serve as a coordination site or be post-synthetically modified.

Coordination Polymers: The nitrogen atoms of the thiadiazole ring can coordinate to metal ions, enabling the formation of coordination polymers. The hydroxymethyl group could provide an additional coordination site or a point for intermolecular interactions, influencing the dimensionality and properties of the resulting polymer.

Polymer Functionalization: Grafting this compound onto existing polymer backbones or using it as a monomer in polymerization reactions could lead to new polymers with tailored optical, electronic, or thermal properties. researchgate.net

Design of Smart Chemical Systems based on 1,2,5-Thiadiazole Derivatives

"Smart" chemical systems that respond to external stimuli are at the forefront of materials science. Derivatives of this compound could be designed to exhibit such properties.

Chemical Sensors: The electron-deficient nature of the 1,2,5-thiadiazole ring makes it sensitive to changes in its electronic environment. By incorporating appropriate functional groups, derivatives of this compound could be developed as fluorescent or colorimetric sensors for the detection of specific analytes. The use of thiadiazole-based MOFs for luminescence sensing of nitroaromatics has been demonstrated, suggesting the potential for similar applications with methanol-functionalized derivatives. researchgate.net

Stimuli-Responsive Materials: The properties of materials incorporating this compound could be designed to change in response to stimuli such as light, pH, or temperature. For example, photoisomerization or pH-induced protonation could alter the electronic properties and, consequently, the fluorescence or absorption of the material.

Molecular Switches: By designing molecules that can reversibly switch between two or more stable states, it may be possible to create molecular switches based on this compound derivatives. These switches could have applications in molecular electronics and data storage.

Sustainable and Atom-Economical Approaches in this compound Chemistry

The principles of green chemistry are increasingly important in chemical synthesis. Future research in this compound chemistry will need to focus on developing more sustainable and efficient synthetic methods.

Catalytic Syntheses: The development of catalytic methods for the synthesis of the 1,2,5-thiadiazole ring and for the functionalization of this compound will be crucial for reducing waste and improving efficiency. This includes the use of earth-abundant metal catalysts or organocatalysts.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key goal of green chemistry. Reactions such as C-H activation and cycloadditions are inherently more atom-economical than traditional substitution reactions that generate stoichiometric byproducts. A reaction that showcases complete atom economy is the conversion of 1,2,6-thiadiazines to 1,2,5-thiadiazole 1-oxides. researchgate.net

Use of Renewable Resources and Green Solvents: Exploring the use of renewable starting materials and environmentally benign solvents will be an important aspect of developing sustainable synthetic protocols for this compound and its derivatives.

Q & A

Q. What are the key synthetic routes for 1,2,5-Thiadiazol-3-ylmethanol and its derivatives?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Alkylation : Reacting thiol intermediates (e.g., 1,2,4-triazole-3-thiols) with alkylating agents like bromoalkanes or chloroacetic acid in propan-2-ol under reflux conditions (2–4 hours) yields thioether derivatives .
  • Acidification : Sodium monochloroacetate reacts with thiols in aqueous medium, followed by acidification with ethanoic acid to form carboxylic acid derivatives .
  • Salt formation : Salts are synthesized by reacting thioacetic acids with metal sulfates (e.g., Fe(II), Cu(II), Zn(II)) or organic bases (e.g., piperidine, morpholine) in ethanol .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound derivatives?

Methodological approaches include:

  • Chromatography : Thin-layer chromatography (TLC) for purity assessment .
  • Spectroscopy : IR-spectrophotometry identifies functional groups (e.g., S–H, N–H stretches), while elemental analysis confirms composition .
  • Thermal analysis : Melting point determination (e.g., 210.5–212.5°C for related thiadiazoles) and decomposition studies under controlled conditions .

Q. What are the critical solubility and stability parameters for experimental design?

Key physicochemical properties (Table 1):

PropertyValue/BehaviorConditionsSource
Solubility in water 31 mg/LpH 7, 25°C
logP (n-octanol/water) 1.77pH 7.3
Photostability Rapid isomerization under UV lightλ >290 nm
Hydrolytic stability Stable at pH 5–9Room temperature

Advanced Research Questions

Q. How do photodegradation pathways impact pharmacological studies of this compound derivatives?

Under UV light (>290 nm), this compound derivatives (e.g., Thidiazuron) form photoisomers like 1-phenyl-3-(1,2,5-thiadiazol-3-yl)urea. Researchers must:

  • Use light-protected storage (amber vials) during experiments .
  • Monitor isomerization via HPLC or UV-Vis spectroscopy to quantify degradation kinetics.

Q. What computational strategies are effective for predicting biological activity?

  • Molecular docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Evidence from triazole-thiadiazole hybrids shows correlation between docking scores and antimicrobial activity .
  • QSAR modeling : Use logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability and membrane permeability .

Q. How can electrochemical methods elucidate redox behavior in this compound derivatives?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) reveal redox-active moieties. For example:

  • Thiadiazole rings exhibit oxidation peaks at ~1.2 V (vs. Ag/AgCl) in aprotic solvents .
  • Electrochemical impedance spectroscopy (EIS) assesses corrosion inhibition properties in material science applications .

Q. What are the challenges in correlating in vitro and in vivo pharmacological data?

  • Bioavailability : Low aqueous solubility (e.g., 31 mg/L at pH 7) limits absorption. Formulation with cyclodextrins or nanoemulsions may enhance delivery .
  • Metabolic stability : Phase I/II metabolism studies (e.g., liver microsomes) identify vulnerable sites (e.g., thiadiazole ring oxidation) .

Data Contradictions and Resolutions

  • Photostability vs. Bioactivity : While photodegradation reduces compound stability, some photoisomers retain biological activity. Researchers should characterize both parent and degraded forms .
  • Solubility vs. logP : High logP (1.77) suggests lipophilicity, but low solubility in polar solvents complicates formulation. Use co-solvents (e.g., PEG 400) or salt forms to balance these properties .

Key Research Gaps

  • Limited data on long-term toxicity and environmental persistence.
  • Mechanistic studies linking structural motifs (e.g., thiadiazole-triazole hybrids) to specific biological targets.

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Feasible Synthetic Routes

Reactant of Route 1
1,2,5-Thiadiazol-3-ylmethanol
Reactant of Route 2
1,2,5-Thiadiazol-3-ylmethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.